molecular formula C11H11ClO B1626885 2-(4-Chlorophenyl)cyclopentan-1-one CAS No. 40297-26-5

2-(4-Chlorophenyl)cyclopentan-1-one

Cat. No. B1626885
CAS RN: 40297-26-5
M. Wt: 194.66 g/mol
InChI Key: QYRJGCLTALWPLU-UHFFFAOYSA-N
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Description



  • IUPAC Name : 2-(4-chlorophenyl)cyclopentan-1-one

  • Molecular Formula : C<sub>11</sub>H<sub>11</sub>ClO

  • Molecular Weight : 194.66 g/mol

  • Physical Form : Pale-yellow to yellow-brown liquid

  • Storage Temperature : Room temperature (RT)

  • Purity : 95%





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific details on the synthesis of this compound. Further research would be needed.





  • Molecular Structure Analysis



    • The molecular structure of 2-(4-Chlorophenyl)cyclopentan-1-one consists of a cyclopentane ring with a chlorine-substituted phenyl group attached.





  • Chemical Reactions Analysis



    • No specific chemical reactions were found in the available information.





  • Physical And Chemical Properties Analysis



    • Boiling Point : Not available

    • Melting Point : Not available

    • Flash Point : Not available




  • Scientific Research Applications

    Luminescent Complexes and Interactions

    A study by Lai et al. (1999) explored luminescent mono- and binuclear cyclometalated platinum(II) complexes with various aryl subs, including 4-chlorophenyl, in fluid and solid states. These complexes showed potential for studying fluid- and solid-state oligomeric d8−d8 and ligand−ligand interactions. This research can contribute to understanding molecular structures in various states, relevant in material science and chemistry (Lai et al., 1999).

    Photochromic Transformation

    Luchita et al. (2011) demonstrated the efficient reversible phototransformation of a diarylethene-fluorene derivative in organic media under laser excitation. The study found a close to unity quantum yield for the cyclization reaction in nonpolar solutions. This research provides insights into photochromic transformations in materials, potentially useful in optical data storage (Luchita et al., 2011).

    Isostere in Drug Design

    Ballatore et al. (2011) investigated cyclopentane-1,3-diones, including compounds with a 4-chlorophenyl group, as an isostere for the carboxylic acid functional group in drug design. This research is significant for pharmaceutical development, offering alternatives to traditional functional groups in drug molecules (Ballatore et al., 2011).

    Transition-Metal Cyclophanes

    Slone et al. (1998) provided an overview of the synthesis and characterization of transition-metal cyclophanes, including those with rhenium tricarbonyl chloro corners and 4-chlorophenyl groups. The study is relevant for developing new materials and understanding host-guest interactions in condensed phases (Slone et al., 1998).

    Photochemical Reactions

    Abe et al. (1998) examined the photochemical generation and methanol trapping of localized singlet diradicals derived from a spiroepoxy-substituted cyclopentane-1,3-diyl. This research contributes to the understanding of photochemical reactions and their applications in chemistry and material science (Abe et al., 1998).

    Structural Analysis

    Yu et al. (2008) conducted a structural analysis of N-(4-Chlorophenyl)-4-(2-oxocyclopentyl)butyramide, providing insights into the molecular conformation and interactions of similar compounds. This research aids in the understanding of molecular structures and their implications in various scientific fields (Yu et al., 2008).

    Safety And Hazards



    • Hazard Statements : May cause eye and skin irritation. Avoid inhalation.

    • Precautionary Statements : Handle with care. Use appropriate protective equipment.




  • Future Directions



    • Research on the biological activity, potential applications, and further synthetic studies would be valuable.




    Please note that additional research and scientific papers are necessary to fully explore this compound. If you have any specific questions or need further details, feel free to ask!


    properties

    IUPAC Name

    2-(4-chlorophenyl)cyclopentan-1-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H11ClO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10H,1-3H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QYRJGCLTALWPLU-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(C(=O)C1)C2=CC=C(C=C2)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H11ClO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80515480
    Record name 2-(4-Chlorophenyl)cyclopentan-1-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80515480
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    194.66 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(4-Chlorophenyl)cyclopentan-1-one

    CAS RN

    40297-26-5
    Record name 2-(4-Chlorophenyl)cyclopentan-1-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80515480
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-(4-chlorophenyl)cyclopentan-1-one
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    A mixture of formic acid (60 mL, 84 mmol) and hydrogen peroxide (15 mL, 84 mmol) was warmed at 40° C. for 10 min. The resulting solution was carefully added to 1-chloro-4-cyclopentenylbenzene (15 g, 84 mmol) under stirring. The two-phase system was initially stirred at room temperature. After a certain period of time, a spontaneous exothermic reaction took place, and the temperature rose to about 50° C. The reaction mixture was stirred at room temperature for 1 h. The LC/MS analysis of the reaction mixture shows the disappearance of the starting material and the formation of the product. The reaction mixture was quenched by careful addition of a saturated sodium bicarbonate solution. Ether was added and the reaction mixture was vigorously shaken. The organic layer was separated and the aqueous layer was extracted with ether. The combined organic extracts were dried over anhydrous magnesium sulfate and filtered. The solvent was removed in vacuum and the residue was purified by column chromatography on silica gel to give 2-(4-chlorophenyl)cyclopentanone (5.7 g, 29.3 mmol, 34.9% yield) as a colorless oil. LC-MS (M+H)+=195.2. 1H NMR (500 MHz, CDCl3) δ ppm 7.21-7.37 (2H, m), 7.11 (2H, d, J=8.5 Hz), 3.25 (1H, dd, J=11.6, 8.5 Hz), 2.44 (2H, d, J=6.1 Hz), 2.15-2.31 (1H, m), 1.96-2.15 (3H, m), 1.78-1.95 (1H, m).
    Quantity
    60 mL
    Type
    reactant
    Reaction Step One
    Quantity
    15 mL
    Type
    reactant
    Reaction Step One
    Quantity
    15 g
    Type
    reactant
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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